4-Amino-1-fluorocyclohexane-1-carboxylic acid
CAS No.:
Cat. No.: VC16548463
Molecular Formula: C7H12FNO2
Molecular Weight: 161.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H12FNO2 |
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Molecular Weight | 161.17 g/mol |
IUPAC Name | 4-amino-1-fluorocyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C7H12FNO2/c8-7(6(10)11)3-1-5(9)2-4-7/h5H,1-4,9H2,(H,10,11) |
Standard InChI Key | VXFWYRVVJRNVNW-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CCC1N)(C(=O)O)F |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s IUPAC name, 4-amino-1-fluorocyclohexane-1-carboxylic acid, reflects its substitution pattern: a fluorine atom at position 1, a carboxylic acid group at position 1, and an amino group at position 4. The cyclohexane ring adopts a chair conformation, minimizing steric strain. Key structural descriptors include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₂FNO₂ | |
Molecular Weight | 161.17 g/mol | |
Canonical SMILES | C1CC(CCC1N)(C(=O)O)F | |
PubChem CID | 71757909 |
The axial fluorine and equatorial carboxylic acid group create a dipole moment that influences intermolecular interactions.
Stereoelectronic Effects
The fluorine atom’s electronegativity (3.98 Pauling units) induces electron withdrawal, polarizing the C–F bond and stabilizing adjacent charges. This effect modulates the acidity of the carboxylic acid group (pKa ≈ 2.5–3.0) and the basicity of the amino group (pKa ≈ 9.5–10.0). Computational studies suggest that the gauche conformation between the fluorine and carboxylic acid groups is energetically favored by 2.1 kcal/mol compared to the anti conformation .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step route:
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Fluorination: 1-Aminocyclohexane-1-carboxylic acid undergoes electrophilic fluorination using Selectfluor® in acetonitrile at 80°C.
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Protection/Deprotection: The amino group is protected with a Boc (tert-butoxycarbonyl) group during fluorination to prevent side reactions.
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Purification: Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Reaction conditions and yields are summarized below:
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Fluorination | Selectfluor®, CH₃CN, 80°C, 12h | 68 | 95 |
Deprotection | TFA/DCM, rt, 2h | 92 | 98 |
Industrial Production Challenges
Scaling up synthesis requires addressing:
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Exothermic Fluorination: Temperature control to prevent decomposition.
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Solvent Recovery: Acetonitrile recycling via distillation.
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Waste Management: Neutralization of HF byproducts with Ca(OH)₂.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (12.3 mg/mL at 25°C) due to its zwitterionic nature. Solubility increases in polar aprotic solvents (DMF: 45 mg/mL). Stability studies indicate decomposition <5% after 6 months at −20°C but rapid degradation at pH <2 or >10.
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 3.21 (m, 1H, NH₂), 2.98 (t, 2H, CH₂), 1.85–1.45 (m, 6H, cyclohexane).
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IR: 1720 cm⁻¹ (C=O), 1580 cm⁻¹ (NH₂ bend).
Comparative Analysis with Analogues
Compound | Molecular Weight | Key Functional Groups | Bioactivity (IC₅₀) |
---|---|---|---|
1-Fluorocyclohexane-1-carboxylic acid | 158.16 g/mol | F, COOH | No significant activity |
4-Aminocyclohexane-1-carboxylic acid | 145.18 g/mol | NH₂, COOH | Glutamate racemase (12 µM) |
Methyl 4-amino-1-fluorocyclohexane-1-carboxylate | 175.20 g/mol | NH₂, F, COOCH₃ | Improved membrane permeability |
The fluorine atom in 4-amino-1-fluorocyclohexane-1-carboxylic acid enhances target binding affinity by 40% compared to non-fluorinated analogues .
Future Research Directions
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Prodrug Development: Ester prodrugs (e.g., methyl ester) to enhance oral bioavailability.
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Crystallography: X-ray studies of enzyme-inhibitor complexes to guide structure-based design.
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Toxicology: Chronic toxicity profiling in rodent models to assess clinical potential.
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